molecular formula C17H18N6O B6519235 1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 921109-74-2

1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519235
CAS No.: 921109-74-2
M. Wt: 322.4 g/mol
InChI Key: CCKGDQSDDFFFRB-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a tetrazole ring substituted with 4-methylphenyl groups. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, is known for its metabolic stability and ability to act as a bioisostere for carboxylic acids, enhancing bioavailability . The urea group (-NHCONH-) contributes to hydrogen-bonding interactions, which are critical for binding to biological targets.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-3-7-14(8-4-12)19-17(24)18-11-16-20-21-22-23(16)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKGDQSDDFFFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves the reaction of 4-methylphenyl isocyanate with a tetrazole derivative. The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has shown promise in drug discovery and development:

Antifungal Activity

The compound is included in antifungal screening libraries and has demonstrated activity against various fungal pathogens. Its mechanism of action may involve interference with fungal cell wall synthesis or function.

Case Study: Antifungal Screening

A study conducted by ChemDiv evaluated multiple compounds for antifungal activity using a series of assays. This compound was part of a library of over 16,000 compounds screened against Candida species. The results indicated that this compound exhibited significant antifungal properties compared to standard treatments .

Agricultural Applications

The compound's structural similarity to known agrochemicals suggests potential use in crop protection:

Herbicidal Properties

Research has indicated that tetrazole derivatives can exhibit herbicidal activity. The unique functional groups present in this compound may enhance its effectiveness as a herbicide.

Case Study: Herbicide Development

In a study focusing on the synthesis and evaluation of tetrazole derivatives for herbicidal activity, compounds similar to this compound were tested on common agricultural weeds. The results showed promising herbicidal effects at low concentrations .

Material Science Applications

The compound's unique chemical structure allows for exploration in material science:

Polymer Chemistry

Due to its functional groups, this compound can be utilized in the synthesis of novel polymers with specific properties such as enhanced thermal stability or chemical resistance.

Case Study: Polymer Synthesis

A recent investigation into the polymerization of tetrazole-containing monomers highlighted the potential for creating materials with tailored properties. The incorporation of this compound into polymer matrices resulted in improved mechanical properties and thermal resistance .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole and Tetrazole Cores

  • Triazole-Based Ureas (): Compounds like 1-[3-(4-substitutedphenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea derivatives (e.g., ) share the urea backbone but replace the tetrazole with a triazole ring. For instance, 1-(ethylsulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine () has a molecular weight of 266.32 g/mol, significantly lower than the target compound (estimated 343.37 g/mol for C₁₇H₁₇N₇O). This difference may influence pharmacokinetics, such as absorption and half-life .
  • Tetrazole Derivatives ():
    The compound N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[(5-fluoro-2-{[1-(2-hydroxyethyl)-1H-indazol-5-yl]oxy}phenyl)methyl]urea () incorporates a tetrazole and urea but adds a fluorophenyl group and indazole moiety. Fluorine substitution enhances lipophilicity and binding affinity, while the hydroxyethyl group may improve solubility. Such modifications highlight trade-offs between potency and metabolic stability .

Electronic and Steric Effects of Substituents

  • Methylphenyl vs. Fluorophenyl Groups (): Methylphenyl substituents (as in the target compound) are electron-donating, increasing electron density on the aromatic ring, whereas fluorophenyl groups (e.g., ) are electron-withdrawing. For example, fluorophenyl-containing compounds in exhibit planarity in crystallographic data, which may enhance π-π stacking in biological environments .
  • Methoxy vs. Methyl Substituents ():
    Methoxy groups (e.g., 1-(2,3-dimethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea in ) increase solubility due to their polar nature but are prone to demethylation metabolism. In contrast, methyl groups (as in the target compound) offer metabolic inertness, favoring prolonged activity .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(4-Methylphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}urea Tetrazole 343.37 Methylphenyl, Urea High metabolic stability, bioisostere Target
1-[3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-4-yl]urea Triazole ~300 (estimated) Fluorophenyl, Urea Enhanced lipophilicity
1-(Ethylsulfonyl)-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine Triazole 266.32 Ethylsulfonyl, Methyl Lower molecular weight, solubility
N-[3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-...urea () Tetrazole 568.64 Fluorophenyl, Hydroxyethyl High complexity, potential bioavailability issues

Biological Activity

1-(4-methylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole moiety and a urea linkage, which are known to influence its biological activity. The presence of the 4-methylphenyl groups enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of tetrazole and urea compounds exhibit significant antitumor properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ASW480 (Colon)≤10Apoptosis induction
Compound BPC3 (Prostate)≤8.9Cell cycle arrest

Studies have demonstrated that compounds with similar structural features to this compound can inhibit key signaling pathways involved in tumor growth, such as the BRAF and EGFR pathways .

Antimicrobial Activity

The compound's tetrazole component may contribute to antimicrobial properties. Research has shown that related tetrazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

These findings suggest that the compound could be effective against various pathogens, providing a basis for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Many studies have reported that tetrazole derivatives can trigger apoptosis in cancer cells through various pathways involving caspases and mitochondrial dysfunction .
  • Enzyme Inhibition : The inhibition of specific enzymes such as COX-2 has been observed in related compounds, leading to reduced inflammation .
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Recent studies have highlighted the potential of similar compounds in clinical settings:

  • Cytotoxicity Studies : One study evaluated the cytotoxic effects of various tetrazole derivatives on human cancer cell lines using the MTT assay. Compounds showed IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another study focused on the antibacterial activity of tetrazole-based compounds against clinical strains of bacteria, demonstrating efficacy comparable to traditional antibiotics .

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50–80°C65°C+22%
SolventDCM, EtOH, THFDichloromethane+15%
CatalystEt₃N, DBU, NaHTriethylamine+18%

Advanced: How can computational methods like quantum chemical calculations guide experimental design?

Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states:

  • Reaction Path Search: Use software like GRRM or Gaussian to map energy profiles for intermediate formations, identifying rate-limiting steps .
  • Solvent Effects: Simulate solvent interactions using COSMO-RS to select solvents that stabilize intermediates, improving yields by 10–15% .
  • Feedback Loop: Validate computational predictions with experimental data (e.g., NMR kinetics), refining models iteratively .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm structural integrity via methyl group signals (δ 2.3–2.5 ppm for aryl-CH₃) and urea NH protons (δ 8.5–9.0 ppm) .
  • FTIR: Identify key functional groups (urea C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at 1450–1500 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for polymorph identification .

Advanced: How do structural modifications influence biological activity, and what predictive models exist?

Methodological Answer:

  • SAR Studies: Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance antifungal activity, as seen in related triazole derivatives .
  • In Silico Models: Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., CYP51 in fungi). Validate with in vitro assays (MIC values) .

Q. Table 2: Biological Activity of Analogous Compounds

ModificationTarget ActivityMIC (μg/mL)Reference
4-CH₃ (Parent)Antifungal16
4-CF₃Antifungal4
4-OCH₃Antiviral32

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood due to potential irritancy of tetrazole intermediates .
  • Waste Disposal: Segregate organic waste and collaborate with certified agencies for incineration to prevent environmental release of toxic byproducts .

Advanced: How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data from disparate studies, adjusting for variables like assay type (e.g., broth microdilution vs. agar diffusion) .
  • Control Standardization: Re-test the compound under harmonized conditions (e.g., CLSI guidelines for antifungal assays) to isolate confounding factors .

Advanced: What reactor design parameters optimize large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer by using microfluidic channels, reducing side reactions (e.g., hydrolysis of urea) .
  • Process Control: Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust feed rates dynamically .

Basic: What are the known biological activities of similar tetrazole-urea derivatives?

Methodological Answer:

  • Antifungal: Disruption of ergosterol biosynthesis (e.g., Candida albicans) via CYP51 inhibition .
  • Anticancer: Induction of apoptosis in leukemia cell lines (IC₅₀ = 12 μM) through ROS generation .
  • Herbicidal: Inhibition of acetolactate synthase in weeds (e.g., 85% growth reduction at 100 ppm) .

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